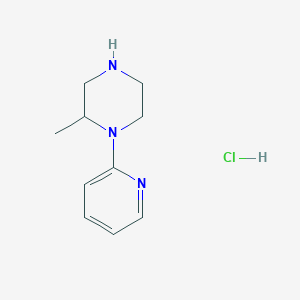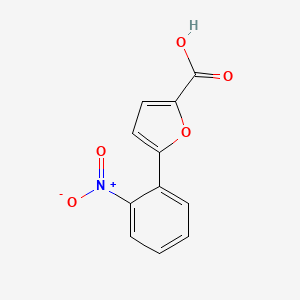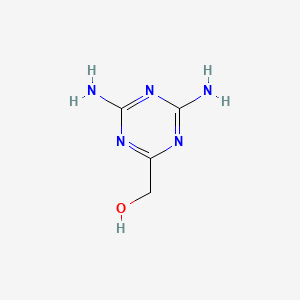
(4,6-Diamino-1,3,5-triazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Diamino-1,3,5-triazin-2-yl)methanol is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 4 and 6, and a hydroxymethyl group at position 2. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
作用机制
Target of Action
It’s worth noting that 1,3,5-triazine derivatives have been investigated for their biological activities . These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Mode of Action
1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,3,5-triazine derivatives can influence a variety of biochemical processes, potentially affecting multiple pathways .
Result of Action
1,3,5-triazine derivatives have been shown to exhibit antimicrobial, anti-cancer, and anti-viral activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ammonia to form 2,4,6-triamino-1,3,5-triazine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group at position 2. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
(4,6-Diamino-1,3,5-triazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazine derivatives.
科学研究应用
(4,6-Diamino-1,3,5-triazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
相似化合物的比较
Similar Compounds
- 2,4-Diamino-6-hydroxy-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
- 2,4-Diamino-6-methyl-1,3,5-triazine
Uniqueness
(4,6-Diamino-1,3,5-triazin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDRHUDNCTTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)
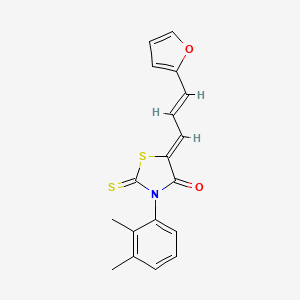
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)
![Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2948670.png)
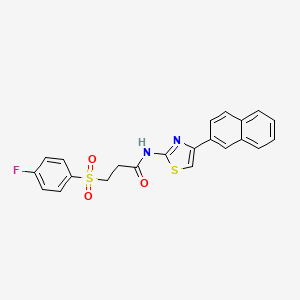

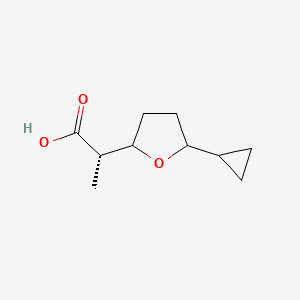
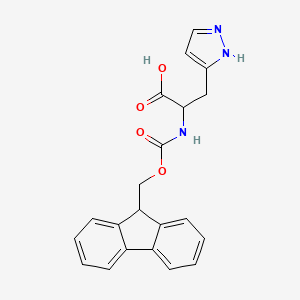

![2-(N-Methylisoquinoline-5-sulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2948682.png)
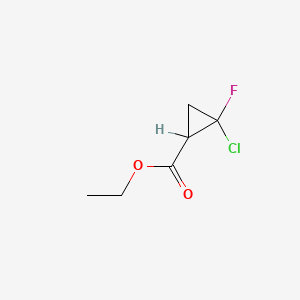
![1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2948685.png)
